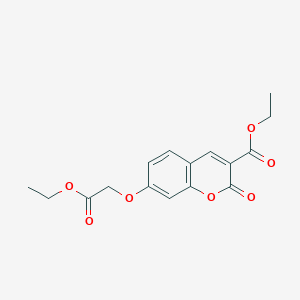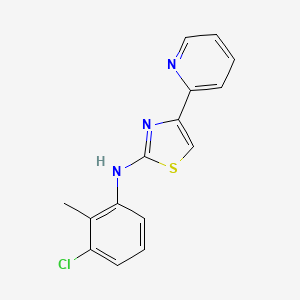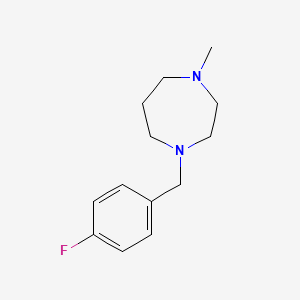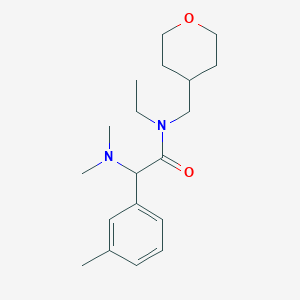
ethyl 7-(2-ethoxy-2-oxoethoxy)-2-oxo-2H-chromene-3-carboxylate
Vue d'ensemble
Description
Ethyl 7-(2-ethoxy-2-oxoethoxy)-2-oxo-2H-chromene-3-carboxylate belongs to a class of organic compounds known as chromenes, which are of significant interest due to their wide range of biological activities and applications in organic chemistry.
Synthesis Analysis
- The synthesis involves Knoevengel, lactonization, and acylation reactions. The compound exhibits specific absorption and emission characteristics due to its unique structure (Bai Jing-hua, 2011).
Molecular Structure Analysis
- The crystal structure of similar compounds, such as ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate monohydrate, shows a planar arrangement except for the carboxylate substituent group, indicating a similar potential structure for the compound (A. Galdámez, Olimpo García-Beltrán, B. Cassels, 2011).
Chemical Reactions and Properties
- Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate, a related compound, demonstrates the ability to mitigate drug resistance in cancer cells, suggesting the potential for similar chemical reactivity in the compound of interest (S. Das et al., 2009).
Physical Properties Analysis
- The physical properties of ethyl coumarin-3-carboxylate derivatives, closely related to our compound, have been studied, showing specific crystallization behaviors and photoluminescence characteristics (Song, Li-Meia, Gao, Jian-hua, 2014).
Chemical Properties Analysis
- A study on similar chromene derivatives reveals insights into the chemical properties like the rotational freedom of the carboxylate group and the s-cis/s-trans arrangements of the ester carbonyl, which might be applicable to our compound (L. Gomes et al., 2019).
Applications De Recherche Scientifique
Synthesis and Fluorescent Properties
Ethyl 7-(2-ethoxy-2-oxoethoxy)-2-oxo-2H-chromene-3-carboxylate and its derivatives have been extensively studied for their synthesis and fluorescent properties. For instance, a variant of this compound, (E)-ethyl-7-(cinnamoyloxy)-2-oxo-2H-chromene-3-carboxylate, was synthesized using Knoevengel, lactonization, and acylation reactions, and its structure characterized by NMR, IR, and UV-vis spectroscopy. The fluorescence spectrum revealed a maximum fluorescence (λ_max(FL)) at 406 nm, indicating potential applications in fluorescent probes or materials (Bai Jing-hua, 2011).
Photoluminescence and Crystal Structure
Research on ethyl coumarin-3-carboxylate derivatives, closely related to the compound , has contributed to the understanding of their photoluminescence and crystal structure properties. These derivatives, including ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate, have shown strong blue-violet emission under ultraviolet light excitation due to their larger electron donor group moiety. This suggests potential uses in materials science and photonics (Song et al., 2014).
Anticancer Applications
The compound's analog, ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate, demonstrated promising results in overcoming drug resistance in cancer cells. This compound and its derivatives have been studied for their structure-activity relationship and molecular mechanisms, showing potential as anticancer agents, especially for cancers with multiple drug resistances (S. Das et al., 2009).
Supramolecular Array and Biological Activities
Studies have also focused on the hydrogen-bonded supramolecular array in the crystal structure of similar compounds, like ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate. These compounds have shown various pharmacological models, highlighting their antimicrobial, antithrombotic, anti-inflammatory, and antitumor properties, which can be valuable in drug development (A. Galdámez et al., 2011).
Antibacterial Properties
Another study examined the antibacterial activity of new ethyl 2-oxo-2H-chromene-3-carboxylate complexes. These complexes showed effective antibacterial properties against human pathogenic bacteria isolated from wound infections, suggesting potential applications in antimicrobial treatments (Ashraf S. Hassan, 2014).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 7-(2-ethoxy-2-oxoethoxy)-2-oxochromene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O7/c1-3-20-14(17)9-22-11-6-5-10-7-12(15(18)21-4-2)16(19)23-13(10)8-11/h5-8H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWEMZIQIXOVOIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-(2-ethoxy-2-oxoethoxy)-2-oxochromene-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl {4-[(cyclohexylamino)carbonyl]phenoxy}acetate](/img/structure/B5628693.png)

![methyl 4-(2-chloro-4-{[(2-methoxyethyl)amino]carbonyl}phenoxy)piperidine-1-carboxylate](/img/structure/B5628709.png)
![4-[4-(4-fluorophenoxy)piperidin-1-yl]-2-(trifluoromethyl)pyrimidine](/img/structure/B5628713.png)
![2-[4-(dimethylamino)-6-oxopyridazin-1(6H)-yl]-N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B5628720.png)
![2'-{[(3-pyridinylmethyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B5628721.png)
![[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B5628726.png)


![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B5628736.png)

![3-(2-furyl)-N-[2-(4-morpholinyl)ethyl]acrylamide](/img/structure/B5628762.png)
![(3aR*,6aR*)-2-[(2-methyl-1H-pyrrol-3-yl)carbonyl]-5-(tetrahydro-2H-pyran-4-yl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5628774.png)
